

# SH-42 Biological Activity Screening: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SH-42

Cat. No.: B8209974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SH-42** is a potent and selective small-molecule inhibitor of 24-dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting DHCR24, **SH-42** effectively blocks the conversion of desmosterol to cholesterol, leading to the intracellular accumulation of desmosterol. This accumulation has significant downstream biological consequences, including the activation of Liver X Receptors (LXR) and modulation of critical signaling pathways implicated in cancer and inflammation, such as the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) pathway. This guide provides a comprehensive overview of the biological activity screening of **SH-42**, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols for its evaluation.

## Introduction

The cholesterol biosynthesis pathway is a critical cellular process, and its intermediates serve as important signaling molecules. One such intermediate is desmosterol, the immediate precursor to cholesterol in the Bloch pathway. The enzyme DHCR24 catalyzes the final reduction of desmosterol to cholesterol. **SH-42** has emerged as a valuable chemical probe for studying the roles of DHCR24 and desmosterol in various physiological and pathological processes. Its high potency and selectivity make it an ideal tool for investigating the therapeutic potential of DHCR24 inhibition in diseases such as cancer, metabolic disorders, and

inflammatory conditions. This document serves as a technical resource for researchers interested in the preclinical evaluation of **SH-42**.

## Mechanism of Action

**SH-42** exerts its biological effects primarily through the direct inhibition of DHCR24. This inhibition leads to a metabolic shift, characterized by a decrease in cellular cholesterol levels and a corresponding accumulation of desmosterol. Desmosterol is not merely a metabolic byproduct; it is a bioactive molecule that acts as an endogenous agonist for Liver X Receptors (LXR $\alpha$  and LXR $\beta$ ). LXR $\alpha$ s are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. The activation of LXR by the **SH-42**-induced accumulation of desmosterol is a key downstream event that mediates many of the observed biological activities.

Furthermore, in the context of cancer, particularly ovarian cancer, **SH-42** has been shown to suppress tumor progression by modulating the TGF- $\beta$  signaling pathway. The precise mechanisms linking DHCR24 inhibition and desmosterol accumulation to the TGF- $\beta$  pathway are an active area of investigation, but it is evident that **SH-42**'s anti-cancer effects are, at least in part, mediated through this critical signaling cascade.

## Quantitative Data Summary

The biological activity of **SH-42** has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

| Parameter                            | Value  | Assay System                                   | Reference |
|--------------------------------------|--------|------------------------------------------------|-----------|
| IC <sub>50</sub> (DHCR24 Inhibition) | 42 nM  | Human $\Delta$ 24-dehydrocholesterol reductase | [1][2]    |
| IC <sub>50</sub> (DHCR24 Inhibition) | 4.2 nM | $\Delta$ 24-dehydrocholesterol reductase       | [3]       |

Table 1: In Vitro Inhibitory Activity of **SH-42**

| Animal Model             | Dosage & Administration                                     | Key Findings                                                                                                                                                                      | Reference                               |
|--------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Mice                     | 500 µg, intraperitoneal injection, once a day for five days | Significant increase in plasma desmosterol levels. No acute changes in ALT and AST, indicating no severe acute hepatotoxicity.                                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Mice (Peritonitis Model) | 0.5 mg/animal per day                                       | Increased serum levels of desmosterol. Increased levels of arachidonic acid, prostaglandin E2 (PGE2), docosahexaenoic acid (DHA), and its metabolites in peritoneal lavage fluid. | <a href="#">[3]</a>                     |
| Ovarian Cancer Xenograft | Not specified                                               | SH-42 suppressed the proliferation, migration, and invasion of ovarian cancer cells.                                                                                              | <a href="#">[4]</a> <a href="#">[5]</a> |

Table 2: In Vivo Efficacy of **SH-42**

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of **SH-42**.

### DHCR24 Enzyme Inhibition Assay

This protocol is adapted from a general method for assessing DHCR24 inhibition.[\[6\]](#)[\[7\]](#)

Objective: To determine the *in vitro* inhibitory activity of **SH-42** against the DHCR24 enzyme.

Materials:

- Recombinant human DHCR24 enzyme
- Desmosterol (substrate)
- NADPH (cofactor)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- **SH-42** (test compound)
- Organic solvent (e.g., DMSO for dissolving **SH-42**)
- LC-MS/MS or GC-MS system for product quantification

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and the recombinant DHCR24 enzyme.
- Inhibitor Addition: Add varying concentrations of **SH-42** (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate for 15 minutes at 37°C.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, desmosterol.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
- Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the sterols.
- Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterol extracts to make them volatile for GC-MS analysis.

- Quantification: Analyze the samples using LC-MS/MS or GC-MS to quantify the amount of cholesterol (product) formed.
- Data Analysis: Calculate the percentage of inhibition for each **SH-42** concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Cell Viability Assay (CCK-8)

This protocol is a standard procedure for assessing the effect of **SH-42** on cancer cell viability.  
[1][2][3][8][9]

Objective: To evaluate the cytotoxic or anti-proliferative effects of **SH-42** on cancer cell lines.

### Materials:

- Cancer cell line of interest (e.g., SKOV3, ES2)
- Complete cell culture medium
- 96-well cell culture plates
- **SH-42** (dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of **SH-42** in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of **SH-42**. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

- CCK-8 Addition: Add 10  $\mu$ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the cell viability against the **SH-42** concentration to determine the IC<sub>50</sub> value.

## Transwell Migration and Invasion Assay

This protocol details the procedure to assess the effect of **SH-42** on cancer cell migration and invasion.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)

**Objective:** To determine if **SH-42** can inhibit the migratory and invasive potential of cancer cells.

### Materials:

- Transwell inserts (8  $\mu$ m pore size) for 24-well plates
- Matrigel (for invasion assay)
- Serum-free cell culture medium
- Complete cell culture medium (as chemoattractant)
- **SH-42**
- Cotton swabs
- Methanol (for fixation)
- Crystal violet stain
- Microscope

### Procedure:

For Invasion Assay:

- Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

For Both Migration and Invasion Assays: 2. Cell Preparation: Culture cancer cells to sub-confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of  $1 \times 10^5$  cells/mL. Pre-treat the cells with various concentrations of **SH-42** or vehicle control for a specified time. 3. Assay Setup: Add 500  $\mu$ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate. 4. Cell Seeding: Add 200  $\mu$ L of the pre-treated cell suspension to the upper chamber of the Transwell inserts. 5. Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours. 6. Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/invaded cells from the upper surface of the membrane. 7. Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. 8. Washing: Gently wash the inserts with PBS to remove excess stain. 9. Imaging and Quantification: Allow the inserts to air dry. Visualize and count the stained cells on the lower surface of the membrane using a microscope. Capture images from several random fields and quantify the number of migrated/invaded cells.

## Quantification of Desmosterol in Plasma by GC-MS

This protocol provides a method for measuring the accumulation of desmosterol in plasma following **SH-42** treatment.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To quantify the levels of desmosterol in plasma samples from animals treated with **SH-42**.

Materials:

- Plasma samples
- Internal standard (e.g., D6-desmosterol)
- Potassium hydroxide (for saponification)

- Hexane (for extraction)
- Derivatization reagent (e.g., BSTFA with 1% TMCS)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: To 100  $\mu$ L of plasma, add a known amount of the internal standard (D6-desmosterol).
- Saponification: Add potassium hydroxide solution and incubate at 70°C for 60 minutes to hydrolyze sterol esters.
- Extraction: After cooling, add hexane and PBS, vortex, and centrifuge. Collect the upper organic phase. Repeat the extraction with hexane.
- Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
- Derivatization: Add the derivatization reagent to the dried residue and heat at 60°C for 60 minutes to form trimethylsilyl (TMS) ethers of the sterols.
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS). Set the GC oven temperature program to achieve separation of the sterols. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for desmosterol-TMS and the internal standard.
- Quantification: Create a standard curve using known amounts of desmosterol. Quantify the desmosterol concentration in the plasma samples by comparing the peak area ratio of desmosterol to the internal standard against the standard curve.

## Western Blot Analysis of TGF- $\beta$ Signaling Proteins

This protocol is for assessing the effect of **SH-42** on the expression and phosphorylation of key proteins in the TGF- $\beta$  signaling pathway.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To investigate the impact of **SH-42** treatment on the TGF- $\beta$ /Smad signaling pathway in cancer cells.

## Materials:

- Cancer cells treated with **SH-42**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TGF- $\beta$ 1, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

## Procedure:

- Cell Lysis: After treating cells with **SH-42** for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Smad2/3) diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as those for total Smad2/3 and a loading control (e.g., β-actin), to ensure equal protein loading.
- Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of the proteins of interest to the loading control.

## Visualization of Pathways and Workflows

### Signaling Pathways

```
// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; DHCR24
  [label="DHCR24", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desmosterol
  [label="Desmosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol
  [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; LXR [label="LXR",
  fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Target Gene\nExpression",
  shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TGFB_Pathway [label="TGF-β
  Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerProgression
  [label="Cancer Cell\nProliferation, Migration,\nInvasion", shape=ellipse, fillcolor="#F1F3F4",
  fontcolor="#202124"];

// Edges SH42 -> DHCR24 [label="Inhibits", color="#EA4335", fontcolor="#202124"];
{rank=same; Desmosterol; Cholesterol} DHCR24 -> Cholesterol [label="Catalyzes conversion
of", color="#202124", style=dashed, arrowhead=none]; Desmosterol -> DHCR24 [style=invis];
Desmosterol -> LXR [label="Activates", color="#34A853", fontcolor="#202124"]; LXR ->
GeneExpression [label="Regulates", color="#4285F4", fontcolor="#202124"]; SH42 ->
TGFB_Pathway [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TGFB_Pathway ->
```

CancerProgression [label="Promotes", color="#202124", style=dashed]; } Caption: Mechanism of action of **SH-42**.

```
// Nodes Desmosterol [label="Desmosterol\n(Accumulated)", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR  
[label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXR_RXR  
[label="LXR/RXR\nHeterodimer", fillcolor="#F1F3F4", fontcolor="#202124"]; LXRE [label="LXR  
Response Element\n(LXRE) in DNA", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];  
Transcription [label="Transcription of\nTarget Genes\n(e.g., ABCA1, ABCG1)", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Desmosterol -> LXR [label="Binds and Activates", color="#34A853",  
fontcolor="#202124"]; LXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; RXR ->  
LXR_RXR [color="#4285F4", fontcolor="#202124"]; LXR_RXR -> LXRE [label="Binds to",  
color="#4285F4", fontcolor="#202124"]; LXRE -> Transcription [label="Initiates",  
color="#FBBC05", fontcolor="#202124"]; } Caption: LXR activation pathway by desmosterol.
```

```
// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; TGFB1 [label="TGF-  
β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β  
Receptor\n(TβRI/TβRII)", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad23  
[label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad23 [label="p-Smad2/3",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed,  
fontcolor="#5F6368"]; Gene_Transcription [label="Gene Transcription\n(EMT, Proliferation)",  
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges SH42 -> TGFB1 [label="Inhibits Pathway", color="#EA4335", fontcolor="#202124",  
style=dashed]; TGFB1 -> TGFBR [label="Binds to", color="#4285F4", fontcolor="#202124"];  
TGFBR -> Smad23 [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; Smad23 ->  
pSmad23 [style=invis]; pSmad23 -> Smad_complex [color="#EA4335", fontcolor="#202124"];  
Smad4 -> Smad_complex [color="#34A853", fontcolor="#202124"]; Smad_complex -> Nucleus  
[label="Translocates to", color="#202124"]; Nucleus -> Gene_Transcription [label="Regulates",  
color="#202124"]; } Caption: Inhibition of TGF-β signaling by SH-42.
```

## Experimental Workflows

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-well Plate"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with SH-42\n(various concentrations)"]; incubate2 [label="Incubate for\n24-72h"]; add_cck8 [label="Add CCK-8\nReagent"]; incubate3 [label="Incubate 1-4h"]; read [label="Measure Absorbance\nat 450 nm"]; analyze [label="Analyze Data\n(Calculate IC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_cck8; add_cck8 -> incubate3; incubate3 -> read; read -> analyze; analyze -> end; }
```

Caption: Workflow for CCK-8 cell viability assay.

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat Transwell Insert\nwith Matrigel (Invasion)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_cells [label="Prepare & Pre-treat Cells\nwith SH-42"]; setup [label="Set up Transwell Chamber\n(Cells in top, Chemoattractant in bottom)"]; incubate [label="Incubate 24-48h"]; remove_cells [label="Remove Non-migrated/\ninvaded Cells"]; fix_stain [label="Fix and Stain Migrated/\ninvaded Cells"]; quantify [label="Image and Quantify Cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges start -> coat; coat -> prepare_cells [label="If Invasion Assay"]; start -> prepare_cells [label="If Migration Assay"]; prepare_cells -> setup; setup -> incubate; incubate -> remove_cells; remove_cells -> fix_stain; fix_stain -> quantify; quantify -> end; }
```

Caption: Workflow for Transwell migration/invasion assay.

## Conclusion

**SH-42** is a powerful research tool for elucidating the complex roles of DHCR24 and its substrate, desmosterol, in health and disease. Its potent and selective inhibition of DHCR24 provides a means to modulate the cholesterol biosynthesis pathway and study the downstream consequences on cellular signaling. The experimental protocols and workflows detailed in this guide offer a robust framework for the comprehensive biological activity screening of **SH-42**. Further research into the multifaceted effects of **SH-42** will undoubtedly contribute to a deeper

understanding of fundamental cellular processes and may pave the way for novel therapeutic strategies targeting DHCR24 in a range of human diseases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [helloworld.bio]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect | MDPI [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis... [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Absolute Quantification of TGF- $\beta$  Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute Quantification of TGF- $\beta$  Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 18. TGF- $\beta$  Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SH-42 Biological Activity Screening: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8209974#sh-42-biological-activity-screening]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)